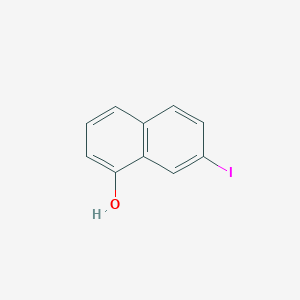
7-Iodonaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodonaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₇IO. It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and a hydroxyl group at the 1st position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-1-ol typically involves the iodination of naphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-1-ol is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the 7th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic iodination reactions. Industrial processes would likely optimize reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodonaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 7-iodonaphthalen-1-one.
Reduction: The iodine atom can be reduced to form naphthalen-1-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: 7-Iodonaphthalen-1-one.
Reduction: Naphthalen-1-ol.
Substitution: Various substituted naphthalen-1-ol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Iodonaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Iodonaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodine moiety can facilitate the formation of reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromonaphthalen-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
7-Chloronaphthalen-1-ol: Contains a chlorine atom, which also affects its chemical properties and uses.
Uniqueness: 7-Iodonaphthalen-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other halogenated naphthalen-1-ol derivatives. Its larger atomic size and higher reactivity compared to bromine and chlorine make it particularly useful in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H7IO |
|---|---|
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
7-iodonaphthalen-1-ol |
InChI |
InChI=1S/C10H7IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H |
InChI-Schlüssel |
FKIILYAKRQVUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
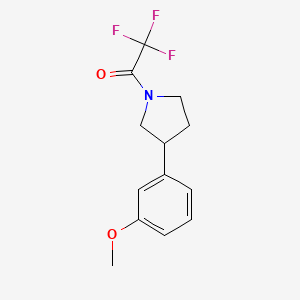

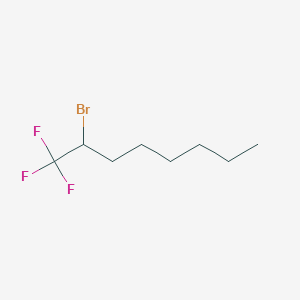
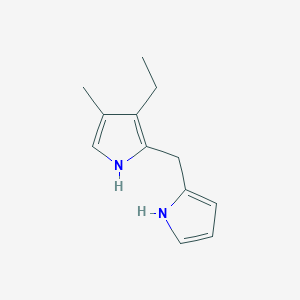
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
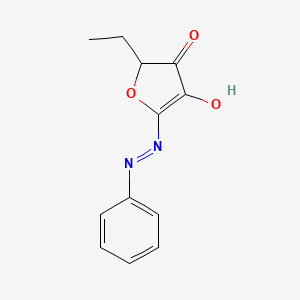
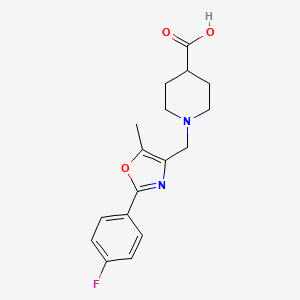
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
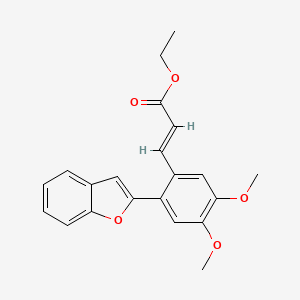
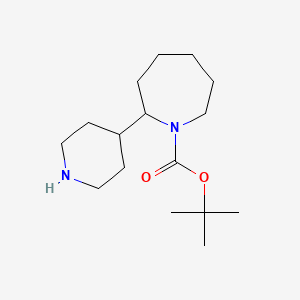
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)
![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

